Benzyl S-phenyl thiocarbonate
Description
This compound is structurally characterized by the presence of a sulfur atom replacing the oxygen in the traditional carbonate group, conferring distinct reactivity and stability. It is primarily utilized in organic synthesis as a protecting group for alcohols and phenols due to its selective cleavage under mild conditions . Applications extend to pharmaceuticals, such as in the selective acylation of erythromycin A and vancomycin .
Properties
CAS No. |
3786-20-7 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
benzyl phenylsulfanylformate |
InChI |
InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
UCMLLXFEXWHYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Reaction via Phenyl Chlorothioformate
A widely reported method involves the reaction of benzenethiol (thiophenol) with thiophosgene (CSCl₂) to form phenyl chlorothioformate, followed by treatment with benzyl alcohol.
-
Step 1 : Benzenethiol (2.0 moles) is dissolved in ethyl ether and cooled to 0–5°C. Phosgene (2.4 moles) is bubbled into the solution, followed by the addition of N,N-dimethylaniline (2.0 moles). The mixture is stirred overnight, filtered to remove amine hydrochloride, and concentrated to yield phenyl chlorothioformate (87–90% purity).
-
Step 2 : Phenyl chlorothioformate (3.6 moles) is reacted with benzyl alcohol (4.8 moles) in chloroform with pyridine as a base. The mixture is refluxed, washed with water and sodium bicarbonate, dried, and concentrated to isolate benzyl S-phenyl thiocarbonate (97% yield).
Key Data :
| Parameter | Value |
|---|---|
| Temperature (Step 1) | 0–5°C |
| Temperature (Step 2) | Reflux (60–80°C) |
| Yield | 97% |
| Purity | >95% (by distillation) |
Advantages : High yield, scalability for industrial production.
Limitations : Requires handling toxic phosgene and amine bases.
One-Pot Synthesis Using Carbon Disulfide (CS₂)
Base-Catalyzed Condensation
Benzyl chloride, thiophenol, and carbon disulfide react in the presence of a strong base (e.g., KOH or NaOH) to form the thiocarbonate.
Procedure :
-
Thiophenol (1.2 eq) and benzyl chloride (1.0 eq) are dissolved in toluene.
-
Carbon disulfide (1.5 eq) and aqueous NaOH (20%) are added dropwise at 50–70°C.
-
The mixture is stirred for 4–6 hours, washed with dilute HCl, and purified via vacuum distillation.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 50–70°C |
| Yield | 85–90% |
Advantages : Avoids phosgene; uses cost-effective reagents.
Limitations : Lower purity (70–80% without distillation).
Mitsunobu Reaction for Stereoselective Synthesis
Coupling of Benzyl Alcohol and Thiophenol
The Mitsunobu reaction enables the coupling of benzyl alcohol and thiophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure :
-
Benzyl alcohol (1.0 eq), thiophenol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are dissolved in THF.
-
The reaction proceeds at 25°C for 12 hours.
-
The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Yield | 75–80% |
Advantages : Stereochemical control; no acidic/byproduct formation.
Limitations : High cost of DEAD and PPh₃.
Radical-Mediated Thiocarbonylation
Using Persulfate Initiators
A metal-free approach employs ammonium persulfate ((NH₄)₂S₂O₈) to generate thiyl radicals from thiophenol, which subsequently react with benzyl bromide.
Procedure :
-
Thiophenol (1.0 eq), benzyl bromide (1.2 eq), and (NH₄)₂S₂O₈ (0.1 eq) are mixed in acetonitrile.
-
The reaction is heated at 60°C for 3 hours.
-
The product is isolated via solvent evaporation and recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 3 hours |
| Yield | 70–75% |
Advantages : Avoids metal catalysts; mild conditions.
Limitations : Moderate yield; requires inert atmosphere.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Thiophosgene-Mediated | 97 | >95 | High | Industrial |
| CS₂ Condensation | 85–90 | 70–80 | Low | Pilot-scale |
| Mitsunobu Reaction | 75–80 | >90 | Very High | Laboratory |
| Radical Thiocarbonylation | 70–75 | 85–90 | Moderate | Laboratory |
Optimization Strategies
Solvent Selection
Base Optimization
Chemical Reactions Analysis
Types of Reactions: Benzyl S-phenyl thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
Benzyl S-phenyl thiocarbonate is widely used as a reagent in organic synthesis, particularly for the formation of thioesters and other sulfur-containing compounds. Its ability to undergo various chemical transformations enables the production of complex organic molecules.
Key Reactions :
- Oxidation : Converts the thiocarbonyl group to sulfoxides or sulfones.
- Reduction : Yields thiols or thioethers.
- Substitution : Facilitates nucleophilic substitution reactions with amines or alcohols.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Thiols, thioethers | Lithium aluminum hydride, sodium borohydride |
| Substitution | Substituted benzyl derivatives | Amines, alcohols |
Polymer Chemistry
In polymer science, this compound serves as a chain transfer agent in Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization. This method allows for the controlled synthesis of polymers with specific architectures and functionalities.
Applications in Polymerization :
- Development of smart materials.
- Creation of nanohybrid materials.
- Functional surfaces for biomedical applications such as drug and gene delivery .
Biological Studies
The compound's reactivity with nucleophiles makes it useful in biological research, particularly in studying enzyme mechanisms and protein modifications. Its ability to form thioesters can facilitate the investigation of acylation processes in biological systems.
Case Study 1: RAFT Polymerization
A recent study highlighted the role of this compound in RAFT polymerization processes. The compound was employed to synthesize well-defined polymers that exhibit controlled molecular weights and narrow polydispersities. This capability is crucial for developing materials with tailored properties for specific applications, including drug delivery systems .
Case Study 2: Enzyme Mechanism Investigation
Another application involved using this compound to probe enzyme mechanisms. By introducing this compound into enzyme assays, researchers were able to observe modifications in enzyme activity due to the formation of thioesters. This approach provided insights into the catalytic mechanisms of various enzymes and their interactions with substrates .
Mechanism of Action
The mechanism of action of Benzyl S-phenyl thiocarbonate involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic attack, leading to the formation of thioesters or other sulfur-containing compounds. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiocarbonates with varying alkyl/aryl substituents exhibit differences in stability, reactivity, and spectral properties:
Reactivity and Cleavage Conditions
- This compound : Cleaved by TBAF/DMSO (5 min) or H₂O₂/AcOH (4 days, 50–55% yield) .
- S-3,5-dichlorophenyl derivatives : Steric effects from chlorine atoms may slow cleavage kinetics .
Spectral Data Comparison
Q & A
Q. What are the standard synthetic routes for preparing benzyl S-phenyl thiocarbonate derivatives, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, alkyl S-benzyl thiocarbonates (ROCOSCHPh) can be prepared by reacting PhCHSCOCl with alcohols in the presence of pyridine, achieving yields of 65–70% under anhydrous conditions . Alternatively, S-phenyl thiocarbonate groups can be regioselectively introduced to hydroxyl-containing substrates (e.g., glucose derivatives) using PhOCSCl as a reagent, with selectivity influenced by steric and electronic factors . Optimizing solvent polarity, temperature (e.g., 20°C for HO-mediated cleavage), and catalyst choice (e.g., TBAF/DMSO for rapid cleavage) is critical for yield and purity .
Q. How can this compound function as a protecting group in multi-step organic syntheses?
Thiocarbonates are stable under acidic and basic conditions, making them ideal for protecting alcohols or thiols during multi-step reactions. For instance, benzyl thiocarbonate groups remain intact during oxidation (e.g., with HO) or nucleophilic substitutions but can be selectively cleaved using TBAF/DMSO in under 5 minutes . Their stability allows sequential deprotection strategies, such as in the synthesis of vancomycin derivatives, where selective cleavage is required without disrupting other functional groups .
Q. What analytical techniques are recommended for characterizing this compound compounds?
Key methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths and crystal packing interactions (e.g., C–H···O/S/π interactions) .
- Melting point analysis : Confirms purity (e.g., 61–66°C for derivatives like Z-reagent) .
- NMR spectroscopy : H and C NMR identify thiocarbonate-specific shifts (e.g., δ ~170–175 ppm for carbonyl carbons).
- GC-MS : Validates molecular weight and fragmentation patterns, especially for intermediates like Z-reagent .
Q. What are the stability limitations of this compound under common reaction conditions?
While stable to mild acids/bases, prolonged exposure to strong oxidants (e.g., HO/AcOH over 4 days) leads to gradual cleavage . Thermal stability varies: derivatives like Z-reagent (4,6-dimethylpyrimidin-2-yl) decompose above 100°C, necessitating low-temperature storage . Avoid nucleophilic reagents (e.g., amines) unless cleavage is intended.
Q. How can researchers mitigate side reactions during thiocarbonate synthesis?
- Use anhydrous solvents (e.g., CHCl) to prevent hydrolysis of thiocarbonyl chloride intermediates.
- Add bases like pyridine to scavenge HCl, minimizing byproducts .
- For regioselective installations (e.g., on glucose), steric hindrance at specific hydroxyl positions (e.g., 2- or 3-OH) directs thiocarbonate formation .
Advanced Research Questions
Q. How does regioselectivity in thiocarbonate group introduction impact the synthesis of complex natural products?
Regioselectivity is governed by steric and electronic factors. In glucose derivatives, the 2- or 3-OH groups are preferentially functionalized due to lower steric hindrance compared to the 6-OH position. This selectivity was exploited in the synthesis of vancomycin and erythromycin A, where thiocarbonate groups served as transient protecting groups for late-stage modifications . Computational modeling (e.g., DFT) can predict reactivity trends for novel substrates.
Q. What mechanistic insights explain the rapid cleavage of thiocarbonates by TBAF/DMSO versus slower oxidative methods?
TBAF (tetrabutylammonium fluoride) acts as a strong base, deprotonating the thiocarbonate and facilitating nucleophilic attack by DMSO. This generates a sulfoxide intermediate, accelerating cleavage to release the alcohol/thiol . In contrast, HO-mediated cleavage proceeds via oxidation of the thiocarbonate sulfur, forming a sulfoxide/sulfone intermediate over days . Kinetic studies using O labeling could further elucidate these pathways.
Q. How do computational studies (e.g., QM/MM) challenge traditional views of thiocarbonate intermediate stability in catalytic cycles?
Recent QM/MM simulations suggest that thiocarbonate intermediates in CO fixation reactions are less stable than previously assumed. Instead of being directly linked to CO release, they undergo a reverse reaction before productive catalysis, with overall energy barriers around 50 kJ/mol . This highlights the need for dynamic modeling to refine catalytic mechanisms involving thiocarbonates.
Q. Can benzyl S-phenyl thiocarbonates serve as intermediates in enantioselective syntheses?
Yes. For example, Z-reagent (benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate) is a key chiral intermediate in synthesizing ubiquinone analogs. Stereochemical control is achieved via asymmetric catalysis (e.g., Pd-mediated coupling) or enzymatic resolution . Racemization risks can be minimized by avoiding protic solvents during thiocarbonate formation.
Q. How do thiocarbonates compare to carbamates or carbonates in protecting-group strategies for polyfunctional molecules?
Thiocarbonates offer superior stability under acidic conditions compared to carbamates, which hydrolyze in strong acid. However, carbamates (e.g., DMTC) tolerate a wider range of nucleophiles. Carbonates are more labile to basic conditions but are preferred for orthogonal deprotection in multi-step syntheses. A hybrid approach—using thiocarbonates for acid-stable protection and carbamates for nucleophilic resilience—is often optimal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
